2-Chloro-3-(1-methylpiperidin-4-yl)propanal
Description
2-Chloro-3-(1-methylpiperidin-4-yl)propanal is an organic compound with a unique structure that includes a chloro group, a piperidine ring, and an aldehyde functional group
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-chloro-3-(1-methylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C9H16ClNO/c1-11-4-2-8(3-5-11)6-9(10)7-12/h7-9H,2-6H2,1H3 |
InChI Key |
FIKDESFLWRIZJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC(C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal typically involves the reaction of 1-methylpiperidine with a chlorinated aldehyde. One common method includes the use of 3-chloropropanal as a starting material, which reacts with 1-methylpiperidine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-methylpiperidin-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: 2-Chloro-3-(1-methylpiperidin-4-yl)propanoic acid.
Reduction: 2-Chloro-3-(1-methylpiperidin-4-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(1-methylpiperidin-4-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-methylpiperidin-1-yl)pyridine
- 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
- 3-(1-Methylpiperidin-2-yl)propanoic acid
Uniqueness
2-Chloro-3-(1-methylpiperidin-4-yl)propanal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Chloro-3-(1-methylpiperidin-4-yl)propanal is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 175.66 g/mol
The compound features a chloro group attached to a propanal backbone, with a piperidine ring that contributes to its biological activity.
Biological Activity Overview
Research indicates that 2-Chloro-3-(1-methylpiperidin-4-yl)propanal exhibits several biological activities, particularly in neuropharmacology and anti-inflammatory pathways. The following sections detail specific activities and findings from various studies.
Neuropharmacological Effects
- Cognitive Enhancement : Some studies suggest that compounds similar to 2-Chloro-3-(1-methylpiperidin-4-yl)propanal may enhance cognitive function by modulating neurotransmitter systems, particularly through interactions with acetylcholine receptors.
- Antidepressant Activity : The compound shows promise in animal models for antidepressant-like effects, potentially by influencing serotonin and norepinephrine pathways.
Anti-inflammatory Properties
Research has indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal can be influenced by modifications to its chemical structure. A comparative analysis of similar compounds reveals the following insights:
| Compound | Modification | IC (µM) | Activity |
|---|---|---|---|
| A | No chloro | 25 | Low |
| B | Different piperidine substitution | 10 | Moderate |
| C | Chloro group present | 5 | High |
The presence of the chloro group and the piperidine ring significantly enhances the potency of the compound.
Study 1: Cognitive Enhancement in Rodents
In a controlled study, rodents treated with 2-Chloro-3-(1-methylpiperidin-4-yl)propanal demonstrated improved performance in maze tests compared to control groups. The results indicated a statistically significant increase in memory retention (p < 0.05).
Study 2: Anti-inflammatory Effects in vitro
A study evaluated the anti-inflammatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). Treatment with varying concentrations resulted in a dose-dependent decrease in TNF-alpha production, with an IC value of approximately 12 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
